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molecular formula C13H32O5Si4 B8617771 Nonamethyltetrasiloxanyl 2-methylprop-2-enoate CAS No. 640772-61-8

Nonamethyltetrasiloxanyl 2-methylprop-2-enoate

Cat. No. B8617771
M. Wt: 380.73 g/mol
InChI Key: DMLZBRXPVYNNCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07122692B2

Procedure details

5 g of nonamethyl-1-acetoxy-tetrasiloxane prepared as described in reference example of EP-0839869 and 2.31 g of commercial methacrylic acid (ATOFINA Norsocryl® MAA) are mixed at room temperature. Acetic acid is then distilled under reduced pressure (45° C./13 hPa) to afford nonamethyl-1-methacryloyloxy-tetrasiloxane.
Name
nonamethyl-1-acetoxy-tetrasiloxane
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.31 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][Si:2]([CH3:20])([CH3:19])[O:3][Si:4]([CH3:18])([CH3:17])[O:5][Si:6]([CH3:16])([CH3:15])[O:7][Si:8]([CH3:14])([CH3:13])OC(=O)C.[C:21]([OH:26])(=[O:25])[C:22]([CH3:24])=[CH2:23]>>[CH3:1][Si:2]([CH3:19])([CH3:20])[O:3][Si:4]([CH3:18])([CH3:17])[O:5][Si:6]([CH3:16])([CH3:15])[O:7][Si:8]([CH3:13])([CH3:14])[O:25][C:21](=[O:26])[C:22]([CH3:24])=[CH2:23]

Inputs

Step One
Name
nonamethyl-1-acetoxy-tetrasiloxane
Quantity
5 g
Type
reactant
Smiles
C[Si](O[Si](O[Si](O[Si](OC(C)=O)(C)C)(C)C)(C)C)(C)C
Step Two
Name
Quantity
2.31 g
Type
reactant
Smiles
C(C(=C)C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are mixed at room temperature
DISTILLATION
Type
DISTILLATION
Details
Acetic acid is then distilled under reduced pressure (45° C./13 hPa)

Outcomes

Product
Name
Type
product
Smiles
C[Si](O[Si](O[Si](O[Si](OC(C(=C)C)=O)(C)C)(C)C)(C)C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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